Chiral Imide Formation Yield
In a direct comparative study of five chiral oxazolidinones for the preparation of chiral oleic acid imides, the target compound ((R)-(+)-4-benzyl-2-oxazolidinone) and its enantiomer ((S)-(-)-4-benzyl-2-oxazolidinone) gave imide formation yields in the range of 88–92%. This yield is comparable to other widely used auxiliaries such as (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone and (R)-(+)-4-isopropyl-2-oxazolidinone, which also yielded 88–92% under identical conditions [1]. The data confirm that the 4-benzyl-2-methyl substitution pattern does not compromise auxiliary loading efficiency relative to industry-standard oxazolidinones.
| Evidence Dimension | Yield of chiral imide formation |
|---|---|
| Target Compound Data | 88–92% |
| Comparator Or Baseline | (4R,5S)-(+)-4-methyl-5-phenyl-2-oxazolidinone: 88–92%; (R)-(+)-4-isopropyl-2-oxazolidinone: 88–92% |
| Quantified Difference | 0% difference (all within 88–92% range) |
| Conditions | Reaction of oleic acid with pivaloyl chloride followed by lithiated chiral oxazolidinone in THF |
Why This Matters
Demonstrates that the target compound is a reliable chiral auxiliary with loading efficiency on par with established oxazolidinones, ensuring predictable synthetic throughput.
- [1] J. Am. Oil Chem. Soc. 2001, 78, 205-211. Highly selective asymmetric synthesis of 2-hydroxy fatty acid methyl esters through chiral oxazolidinone carboximides. View Source
